N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea
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Overview
Description
N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea: is a synthetic organic compound characterized by its unique structure, which includes a cyclododecyl group and a decyloxyphenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea typically involves the reaction of cyclododecylamine with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the urea linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as halides or amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-cyclododecyl-N’-(4-methylphenyl)urea
- N-cyclododecyl-2-(4-methylphenoxy)acetamide
Comparison: N-cyclododecyl-N’-[4-(decyloxy)phenyl]urea is unique due to the presence of the decyloxy group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C29H50N2O2 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-cyclododecyl-3-(4-decoxyphenyl)urea |
InChI |
InChI=1S/C29H50N2O2/c1-2-3-4-5-6-12-15-18-25-33-28-23-21-27(22-24-28)31-29(32)30-26-19-16-13-10-8-7-9-11-14-17-20-26/h21-24,26H,2-20,25H2,1H3,(H2,30,31,32) |
InChI Key |
ACBAXQTUXLDYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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